molecular formula C14H15ClN2OS B3386509 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 733796-12-8

2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3386509
CAS No.: 733796-12-8
M. Wt: 294.8 g/mol
InChI Key: RBCDTBSGJJSPCC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound characterized by its thiazole ring and chloroacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,4,5-trimethylphenylamine with chloroacetic acid in the presence of thiazole derivatives. The reaction conditions include heating the mixture under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The chloroacetamide group can be reduced to form amines.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is used as a probe to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it valuable in drug discovery.

Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases. Its anti-inflammatory and antimicrobial properties are being explored for use in medical applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves the interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-N-(4-methylphenyl)acetamide: Similar structure but lacks the thiazole ring.

  • 2-Chloro-N-(2,4,5-trimethylphenyl)acetamide: Similar structure but different position of the methyl groups.

  • 2-Chloro-N-(3,4,5-trimethylphenyl)acetamide: Similar structure but different position of the methyl groups.

Uniqueness: 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-8-4-10(3)11(5-9(8)2)12-7-19-14(16-12)17-13(18)6-15/h4-5,7H,6H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCDTBSGJJSPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189216
Record name 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733796-12-8
Record name 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733796-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-2-thiazolyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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